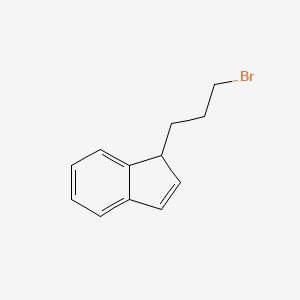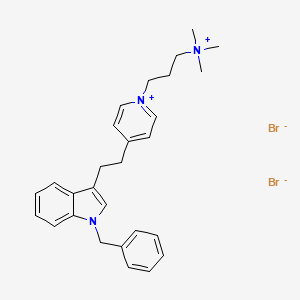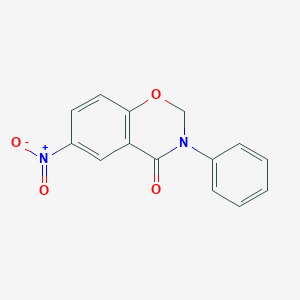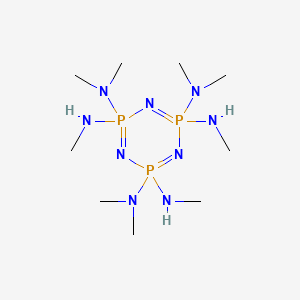
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of bromopropyl groups attached to a tetramethyldisiloxane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding hydrosilane.
Oxidation: Oxidative conditions can convert the siloxane backbone into silanols or siloxane oligomers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives.
Reduction: The corresponding hydrosilane.
Oxidation: Silanols or siloxane oligomers.
科学的研究の応用
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of siloxane-based polymers and resins.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in organic synthesis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(3-iodopropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(3-azidopropyl)-1,1,3,3-tetramethyldisiloxane
Uniqueness
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Additionally, the tetramethyldisiloxane backbone provides stability and flexibility, making it suitable for various applications in materials science and industry.
特性
CAS番号 |
18132-70-2 |
|---|---|
分子式 |
C10H24Br2OSi2 |
分子量 |
376.27 g/mol |
IUPAC名 |
3-bromopropyl-[3-bromopropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H24Br2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3 |
InChIキー |
PMAMLBZGMZOYAC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCBr)O[Si](C)(C)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)







![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)


